molecular formula C30H36ClNO3 B1238275 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride

Cat. No. B1238275
M. Wt: 494.1 g/mol
InChI Key: GWTDEAMDNURNCC-UHFFFAOYSA-N
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Patent
US04661635

Procedure details

A solution of 4.55 ml (41.4 mmole) of phenylacetylene in 40 ml of dry THF was cooled to 0° and 21.4 ml of 1.9M butyllithium in hexane (41.4 mmole) was added. The resulting solution was stirred for 15 minutes under N2 then transferred to a flask containing 5.53 g (40.6 mmole) of dry ZnCl2. The mixture was stirred 15 minutes at 0° and a solution of 16.33 g (33.8 mmole) of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodo-5-methoxy-N,alphadimethylbenzenepropanamine and 0.78 g (0.68 mmoles) of tetrakis(triphenylphosphine)palladium (0) in 100 ml of THF was added. The mixture was allowed to warm to room temperature and stirred for 24 hours. The mixture was diluted with CH2Cl2 and washed with water, 5% HCl, dilute NaOH, dried (K2CO3) and the solvent evaporated in vacuo. The residue was dissolved in MeOH and ethereal hydrogen chloride added. The solvent was evaporated in vacuo and the residue crystallized from 2-propanol/ether. The solid was recrystalled from 2-propanol/ether to give 5.53 g (33% yield) of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride, mp 119°-122° C.
Quantity
4.55 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Quantity
41.4 mmol
Type
reactant
Reaction Step Two
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodo-5-methoxy-N,alphadimethylbenzenepropanamine
Quantity
16.33 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.78 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5.53 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.CCCCCC.[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH2:30][CH2:31][N:32]([CH3:46])[CH:33]([CH3:45])[CH2:34][CH2:35][C:36]2[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:37]=2I)[CH:25]=[CH:26][C:27]=1[O:28][CH3:29].C(Cl)[Cl:48]>C1COCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[ClH:48].[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH2:30][CH2:31][N:32]([CH3:46])[CH:33]([CH3:45])[CH2:34][CH2:35][C:36]2[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:37]=2[C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:25]=[CH:26][C:27]=1[O:28][CH3:29] |f:6.7.8,10.11,^1:61,63,82,101|

Inputs

Step One
Name
Quantity
4.55 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
41.4 mmol
Type
reactant
Smiles
CCCCCC
Step Three
Name
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodo-5-methoxy-N,alphadimethylbenzenepropanamine
Quantity
16.33 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN(C(CCC1=C(C=CC(=C1)OC)I)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.78 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
5.53 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 minutes under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then transferred to a flask
STIRRING
Type
STIRRING
Details
The mixture was stirred 15 minutes at 0°
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with water, 5% HCl, dilute NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH
ADDITION
Type
ADDITION
Details
ethereal hydrogen chloride added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from 2-propanol/ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.COC=1C=C(C=CC1OC)CCN(C(CCC1=C(C=CC(=C1)OC)C#CC1=CC=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.53 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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